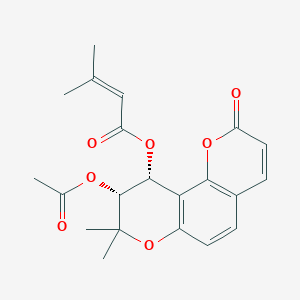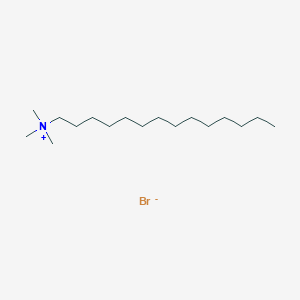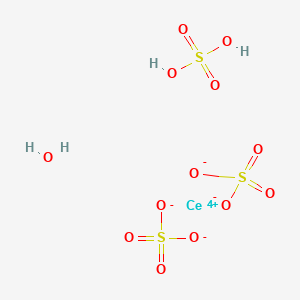
1,1,3,3-Tetramethyldisiloxan
Übersicht
Beschreibung
1,1,3,3-Tetramethyldisiloxane, also known as TMDS, is an organosilicon compound with the molecular formula of (CH3)2Si(OCH3)2. It is a colorless, volatile liquid that is miscible with most organic solvents and is used in a variety of industrial and laboratory applications. TMDS is an important starting material for many organosilicon compounds and is a key component in the synthesis of polysiloxanes and other silicone-based materials. In addition, due to its low toxicity, TMDS is also used as a solvent, a lubricant, and a surfactant.
Wissenschaftliche Forschungsanwendungen
Synthese von Silikonpolymeren und -harzen
1,1,3,3-Tetramethyldisiloxan: wird in großem Umfang als Monomer bei der Synthese von Silikonpolymeren und -harzen verwendet . Diese Materialien sind bekannt für ihre thermische Stabilität, chemische Beständigkeit und elektrische Isoliereigenschaften, was sie für eine Vielzahl von industriellen und Konsumprodukten geeignet macht, darunter Dichtstoffe, Klebstoffe, Schmierstoffe und Isoliermaterialien.
Vorläufer für Organosiliciumverbindungen
Diese Verbindung dient als Vorläufer für die Herstellung einer Vielzahl von Organosiliciumverbindungen . Diese Verbindungen sind von entscheidender Bedeutung für die Entwicklung der siliziumbasierten organischen Chemie und führen zu Materialien mit einzigartigen Eigenschaften, die in der Elektronik, Pharmazie und Oberflächenbeschichtung eingesetzt werden.
Nicht-wässrige Polymerherstellung
This compound: wird bei der nicht-wässrigen Polymerherstellung eingesetzt . Seine Fähigkeit, in nicht-wässrigen Umgebungen zu funktionieren, ist entscheidend für die Herstellung von Polymeren, die bestimmte Bedingungen erfordern, die Wasser oder andere Lösungsmittel möglicherweise nicht bieten können.
Laborreagenz
Als Laborreagenz ist This compound an verschiedenen chemischen Synthesen und analytischen Verfahren beteiligt . Seine Reaktivität und Stabilität unter verschiedenen Bedingungen machen es zu einem wertvollen Werkzeug in Forschungs- und Entwicklungslaboren.
Hydrosilylierungsreaktionen
Die Verbindung wird in Hydrosilylierungsreaktionen verwendet, die Schlüsselschritte bei der Synthese von bifunktionellen Disiloxanen sind . Diese Reaktionen sind wichtig für die Herstellung neuartiger Disiloxan-basierter Bausteine mit großer Toleranz gegenüber funktionellen Gruppen, was zu Fortschritten in der Materialwissenschaft beiträgt.
Bausteine für neuartige Materialien
Die Methode zur Synthese unsymmetrischer bifunktioneller This compound-Derivate hat neue Möglichkeiten für die Herstellung neuartiger Materialien eröffnet . Diese Materialien können Anwendungen in verschiedenen Bereichen finden, darunter die Biomedizintechnik, Nanotechnologie und fortschrittliche Fertigungsprozesse.
Wirkmechanismus
Target of Action
1,1,3,3-Tetramethyldisiloxane (TMDSO) primarily targets various organic compounds, including carboxamides, aldehydes, and epoxides . It acts as a reducing agent in these reactions, facilitating the conversion of these compounds into other useful substances .
Mode of Action
TMDSO interacts with its targets through a process known as hydrosilylation . In this reaction, TMDSO donates hydride ions (H-) to the target molecule, leading to its reduction . For example, in the reduction of carboxamides to amines, TMDSO acts as an effective reducing agent .
Biochemical Pathways
The primary biochemical pathway affected by TMDSO is the reduction of organic compounds. For instance, it can reduce carboxamides to amines, aldehydes to alkyl halides, and epoxides to alkyl halides . These reactions are crucial in organic synthesis, enabling the production of a wide range of chemicals .
Pharmacokinetics
Its physical properties, such as its volatility and stability towards air and moisture, suggest that it could have interesting pharmacokinetic properties .
Result of Action
The action of TMDSO results in the reduction of various organic compounds. This can lead to the formation of new substances with different properties. For example, the reduction of carboxamides by TMDSO results in the formation of amines . These amines can then be used in further chemical reactions .
Action Environment
The action of TMDSO is influenced by various environmental factors. For instance, it is stable towards air and moisture, making it suitable for use in a variety of conditions . Additionally, its effectiveness as a reducing agent can be influenced by the presence of catalysts .
Safety and Hazards
1,1,3,3-Tetramethyldisiloxane is highly flammable . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1,1,3,3-Tetramethyldisiloxane plays a vital role in various biochemical reactions, particularly in the synthesis of aryl and alkylphosphines, important components in many organometallic-catalyzed reactions . Its weakly hydridic Si−H bond allows for selective reduction of various organic functional groups
Cellular Effects
It is known that inhalation of high concentrations can cause lung irritation, central nervous depression, headache, dizziness, slowing of reflexes, fatigue, and incoordination
Molecular Mechanism
The molecular mechanism of 1,1,3,3-Tetramethyldisiloxane is largely composed of reductions of functional groups, with increasing applications for carbon−carbon bond formation . It can also introduce silyl groups when the silyl group is not hydrolytically removed after the initial reaction
Temporal Effects in Laboratory Settings
1,1,3,3-Tetramethyldisiloxane exhibits stability in neutral or near-neutral pH environments but demonstrates high reactivity towards strong bases and to a lesser extent, acids . Elevated temperatures and prolonged reaction times can trigger the hydrolysis of the Si−H bond, resulting in the formation of oligomeric siloxanes and dihydrogen
Eigenschaften
InChI |
InChI=1S/C4H12OSi2/c1-6(2)5-7(3)4/h1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEKXPWNFQBJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052010 | |
| Record name | 1,1,3,3-Tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [Gelest MSDS] | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetramethyldisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17929 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3277-26-7, 30110-74-8 | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003277267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030110748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethyldisiloxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disiloxane, tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,3,3-Tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,3,3-Tetramethyldisiloxane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC8F6L8F3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















